molecular formula C25H20N2O6 B6122884 3-{[3-[4-(acetyloxy)phenyl]-2-(benzoylamino)acryloyl]amino}benzoic acid

3-{[3-[4-(acetyloxy)phenyl]-2-(benzoylamino)acryloyl]amino}benzoic acid

Cat. No. B6122884
M. Wt: 444.4 g/mol
InChI Key: JVFWQSLOLPMVLS-HYARGMPZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{[3-[4-(acetyloxy)phenyl]-2-(benzoylamino)acryloyl]amino}benzoic acid, also known as ABAM, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. ABAM belongs to the class of benzamides and has a molecular formula of C27H22N2O7.

Mechanism of Action

The exact mechanism of action of 3-{[3-[4-(acetyloxy)phenyl]-2-(benzoylamino)acryloyl]amino}benzoic acid is not fully understood. However, it is believed to act by inhibiting specific enzymes and signaling pathways involved in various diseases. For example, in cancer research, 3-{[3-[4-(acetyloxy)phenyl]-2-(benzoylamino)acryloyl]amino}benzoic acid has been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression and cell proliferation. In diabetes research, 3-{[3-[4-(acetyloxy)phenyl]-2-(benzoylamino)acryloyl]amino}benzoic acid has been shown to activate AMP-activated protein kinase, which is involved in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects:
3-{[3-[4-(acetyloxy)phenyl]-2-(benzoylamino)acryloyl]amino}benzoic acid has been shown to have various biochemical and physiological effects. In cancer research, 3-{[3-[4-(acetyloxy)phenyl]-2-(benzoylamino)acryloyl]amino}benzoic acid has been shown to induce apoptosis and inhibit cell proliferation. In diabetes research, 3-{[3-[4-(acetyloxy)phenyl]-2-(benzoylamino)acryloyl]amino}benzoic acid has been shown to improve insulin sensitivity and glucose uptake. In inflammation research, 3-{[3-[4-(acetyloxy)phenyl]-2-(benzoylamino)acryloyl]amino}benzoic acid has been shown to reduce the production of inflammatory cytokines. However, further studies are needed to fully understand the biochemical and physiological effects of 3-{[3-[4-(acetyloxy)phenyl]-2-(benzoylamino)acryloyl]amino}benzoic acid.

Advantages and Limitations for Lab Experiments

3-{[3-[4-(acetyloxy)phenyl]-2-(benzoylamino)acryloyl]amino}benzoic acid has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. It is also stable and can be stored for a long time. However, 3-{[3-[4-(acetyloxy)phenyl]-2-(benzoylamino)acryloyl]amino}benzoic acid also has some limitations. It is a relatively new compound, and its potential toxicity and side effects are not fully understood. Further studies are needed to evaluate its safety and efficacy.

Future Directions

There are several future directions for 3-{[3-[4-(acetyloxy)phenyl]-2-(benzoylamino)acryloyl]amino}benzoic acid research. In cancer research, 3-{[3-[4-(acetyloxy)phenyl]-2-(benzoylamino)acryloyl]amino}benzoic acid could be further studied for its potential as a cancer therapy. In diabetes research, 3-{[3-[4-(acetyloxy)phenyl]-2-(benzoylamino)acryloyl]amino}benzoic acid could be further studied for its potential as a treatment for type 2 diabetes. In inflammation research, 3-{[3-[4-(acetyloxy)phenyl]-2-(benzoylamino)acryloyl]amino}benzoic acid could be further studied for its potential as an anti-inflammatory agent. Further studies are also needed to evaluate the safety and efficacy of 3-{[3-[4-(acetyloxy)phenyl]-2-(benzoylamino)acryloyl]amino}benzoic acid in humans.

Synthesis Methods

The synthesis of 3-{[3-[4-(acetyloxy)phenyl]-2-(benzoylamino)acryloyl]amino}benzoic acid involves the reaction of 3-aminobenzoic acid with 4-acetoxyphenyl isocyanate, followed by the reaction of the resulting compound with 2-(benzoylamino)-3-(4-hydroxyphenyl)acrylic acid. The final product is obtained by the removal of the protecting group from the acetyl group.

Scientific Research Applications

3-{[3-[4-(acetyloxy)phenyl]-2-(benzoylamino)acryloyl]amino}benzoic acid has been studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and inflammation. In cancer research, 3-{[3-[4-(acetyloxy)phenyl]-2-(benzoylamino)acryloyl]amino}benzoic acid has been shown to inhibit the growth of cancer cells and induce apoptosis. In diabetes research, 3-{[3-[4-(acetyloxy)phenyl]-2-(benzoylamino)acryloyl]amino}benzoic acid has been shown to improve insulin sensitivity and glucose uptake. In inflammation research, 3-{[3-[4-(acetyloxy)phenyl]-2-(benzoylamino)acryloyl]amino}benzoic acid has been shown to reduce the production of inflammatory cytokines.

properties

IUPAC Name

3-[[(E)-3-(4-acetyloxyphenyl)-2-benzamidoprop-2-enoyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N2O6/c1-16(28)33-21-12-10-17(11-13-21)14-22(27-23(29)18-6-3-2-4-7-18)24(30)26-20-9-5-8-19(15-20)25(31)32/h2-15H,1H3,(H,26,30)(H,27,29)(H,31,32)/b22-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVFWQSLOLPMVLS-HYARGMPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C=C(C(=O)NC2=CC=CC(=C2)C(=O)O)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC1=CC=C(C=C1)/C=C(\C(=O)NC2=CC=CC(=C2)C(=O)O)/NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(2E)-3-[4-(Acetyloxy)phenyl]-2-(phenylformamido)prop-2-enamido]benzoic acid

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